molecular formula C26H26N6O5 B601584 methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1074365-84-6

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Numéro de catalogue B601584
Numéro CAS: 1074365-84-6
Poids moléculaire: 474.52
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is also known as apixaban (BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .


Synthesis Analysis

The synthesis of apixaban involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity . Further optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle culminated in the discovery of apixaban .


Molecular Structure Analysis

The molecular structure of apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .


Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM⁻¹/s .


Physical And Chemical Properties Analysis

The physical and chemical properties of apixaban include good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Applications De Recherche Scientifique

Application in Pharmaceutical Drug Development

Field

Pharmaceutical Chemistry

Application Summary

Apixaban Impurity 6 is a significant compound in the development and manufacturing of Apixaban, an oral anticoagulant approved by the FDA for the prevention of stroke and other cardiovascular complications .

Method of Application

The compound is analyzed using a stability-indicating reverse-phase liquid chromatographic method. This method involves the use of a Zorbax Stable Bond Phenyl column and a mixture of water, acetonitrile, methanol, and perchloric acid in various ratios .

Results or Outcomes

The developed method has been validated according to regulatory requirements and has proven effective for the quantification of impurities in the Apixaban drug substance .

Application in Analytical Chemistry

Field

Analytical Chemistry

Application Summary

Apixaban Impurity 6 is used in the development of a stability-indicating LC-MS method for the analysis of Apixaban and estimation of production-related substances in the active pharmaceutical ingredient (API) and pharmaceutical dosage forms .

Method of Application

The analyses are carried out on a Macherey-Nagel Nucleodur C18 column with a mobile phase containing acetonitrile and water in a gradient program .

Results or Outcomes

The developed method was found to be accurate and sensitive. The correlation coefficient values are greater than 0.99 for Apixaban and its six impurities .

Application in Structural Bioinformatics

Field

Structural Bioinformatics

Application Summary

Apixaban Impurity 6 has been used in structural bioinformatics studies to identify promising EGFR/VEGFR-2 inhibitors .

Method of Application

The compound and its modified derivatives were analyzed using density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .

Results or Outcomes

The study provided insights into the potential of Apixaban Impurity 6 as an EGFR/VEGFR-2 inhibitor .

Application in Heterocyclic Chemistry

Field

Heterocyclic Chemistry

Application Summary

Apixaban Impurity 6 is a significant compound in the synthesis of heterocycles based on the 1,2,3-triazole moiety, which have been utilized in the development of several medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Method of Application

The compound is used in the synthesis of 1,2,3-triazoles through various synthetic procedures .

Results or Outcomes

The synthesized 1,2,3-triazoles have shown significant biological activities .

Application in Magnetic Susceptibility Studies

Field

Physical Chemistry

Application Summary

Apixaban Impurity 6 has been used in studies investigating the magnetic susceptibility of certain compounds .

Method of Application

The compound is analyzed using an alternating antiferromagnetic Heisenberg linear chain model .

Results or Outcomes

The experimental magnetic susceptibility data are best interpreted in terms of this model .

Application in Organic Synthesis

Field

Organic Chemistry

Application Summary

Apixaban Impurity 6 has been used in the synthesis of heterocycles based on the 1,2,3-triazole moiety. These heterocycles have been utilized in the development of several medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Results or Outcomes

Application in Bioinformatics

Field

Bioinformatics

Application Summary

Apixaban Impurity 6 has been used in bioinformatics studies to identify promising EGFR/VEGFR-2 inhibitors .

Orientations Futures

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile supports its potential use in the clinic .

Propriétés

IUPAC Name

methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSYYKSFUFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

CAS RN

1074365-84-6
Record name Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
H Guo, LR Xun - Lat Am J Pharm, 2021 - latamjpharm.org
The new heterocycles compound methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxylate (1), designed …
Number of citations: 1 www.latamjpharm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.